![molecular formula C17H15ClN4O3 B7518566 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine, commonly known as CP-154,526, is a synthetic compound that belongs to the class of selective corticotropin-releasing factor 1 (CRF1) receptor antagonists. CP-154,526 has been widely studied for its potential therapeutic applications in various diseases that involve the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, such as anxiety disorders, depression, and addiction.
Mécanisme D'action
CP-154,526 acts as a selective antagonist of the 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine receptor, which is a key mediator of the stress response in the brain. By blocking the this compound receptor, CP-154,526 inhibits the stress-induced activation of the HPA axis and reduces the release of cortisol, a stress hormone that is associated with various physiological and psychological effects.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have various biochemical and physiological effects in animal models. In preclinical studies, CP-154,526 has been shown to reduce anxiety-like behavior, attenuate the rewarding effects of drugs of abuse, and improve cognitive function. CP-154,526 has also been shown to reduce the release of cortisol and other stress hormones in response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
CP-154,526 has several advantages as a research tool, including its high selectivity for the 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine receptor, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological properties. However, CP-154,526 also has some limitations, such as its relatively short half-life, its potential off-target effects, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on CP-154,526 and its potential therapeutic applications. One area of interest is the development of more potent and selective 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine receptor antagonists that can be used in clinical trials. Another area of interest is the investigation of the molecular mechanisms underlying the effects of CP-154,526 on the HPA axis and other physiological systems. Finally, there is a need for further research on the potential therapeutic applications of CP-154,526 in various diseases, including anxiety disorders, depression, and addiction.
Méthodes De Synthèse
CP-154,526 is synthesized through a multi-step process involving the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. The resulting compound is then reacted with 2-furoyl chloride in the presence of triethylamine to yield 4-(2-furoyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. The final product, CP-154,526, is obtained by reacting the ethyl ester with piperazine in the presence of potassium carbonate.
Applications De Recherche Scientifique
CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases that involve the dysregulation of the HPA axis, such as anxiety disorders, depression, and addiction. In preclinical studies, CP-154,526 has been shown to reduce anxiety-like behavior in animal models and to block the stress-induced activation of the HPA axis. CP-154,526 has also been shown to attenuate the rewarding effects of drugs of abuse, such as cocaine and alcohol, in animal models.
Propriétés
IUPAC Name |
[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c18-13-5-3-12(4-6-13)15-19-17(25-20-15)22-9-7-21(8-10-22)16(23)14-2-1-11-24-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPNACDAQXFKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

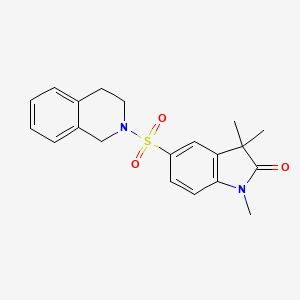
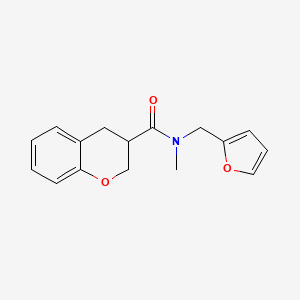
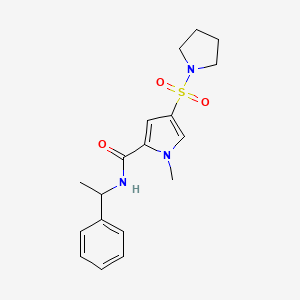
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)

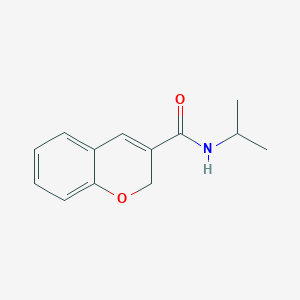
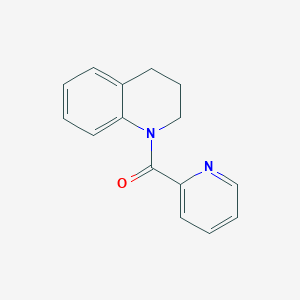

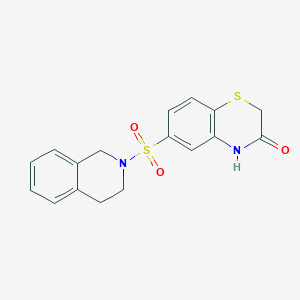
![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
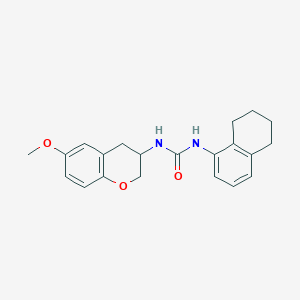
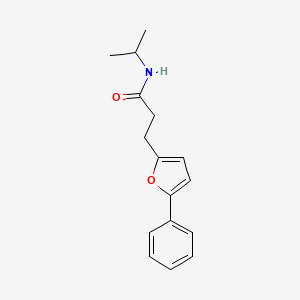
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
